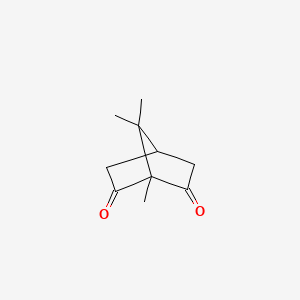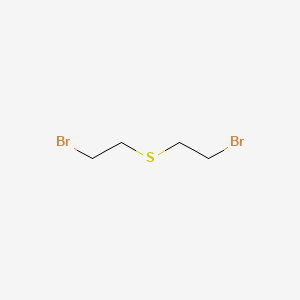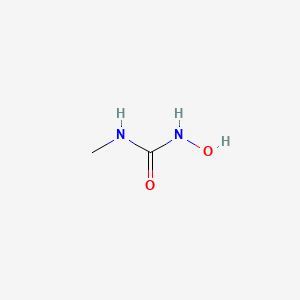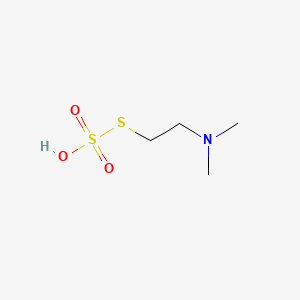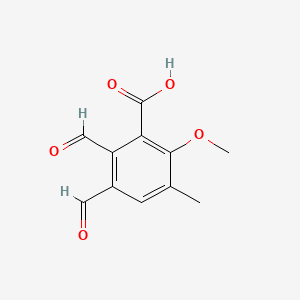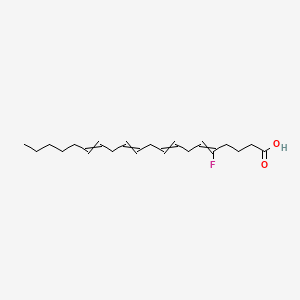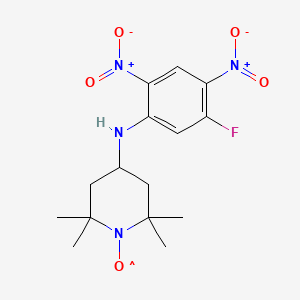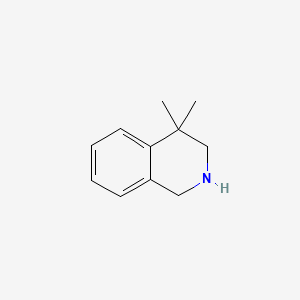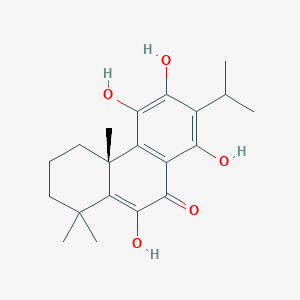
Coleon U
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coleon U is a natural product found in Plectranthus edulis, Plectranthus sanguineus, and other organisms with data available.
Aplicaciones Científicas De Investigación
Anticancer Potential
Coleon U, a diterpene compound isolated from Plectranthus grandidentatus, exhibits antiproliferative effects on various human cancer cell lines. It selectively activates novel isoforms of protein kinase C (nPKCs), particularly nPKC-delta and -epsilon. Unlike common PKC activators like phorbol-12-myristate-13-acetate (PMA), which induce cell cycle arrest, coleon U triggers an apoptotic pathway in cancer cells, making it a promising compound for anti-cancer drug development (Coutinho et al., 2009).
Antimicrobial and Antifeedant Activities
Coleon U has been identified to possess antimicrobial and insect antifeedant properties. It has shown significant activity against Bacillus subtilis and Pseudomonas syringae, as well as the insect Spodoptera littoralis. This indicates its potential utility in agricultural pest management and as an antibacterial agent (Wellsow et al., 2006).
Cytotoxicity
Various studies have highlighted the cytotoxic effects of coleon U on human leukemia cells. These findings support the potential therapeutic applications of coleon U in treating specific types of cancer, such as leukemia (Mei et al., 2002).
Propiedades
Número CAS |
65714-69-4 |
|---|---|
Nombre del producto |
Coleon U |
Fórmula molecular |
C20H26O5 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(4aR)-5,6,8,10-tetrahydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C20H26O5/c1-9(2)10-13(21)11-12(16(24)14(10)22)20(5)8-6-7-19(3,4)18(20)17(25)15(11)23/h9,21-22,24-25H,6-8H2,1-5H3/t20-/m1/s1 |
Clave InChI |
XPYRMWZAUHBOPE-HXUWFJFHSA-N |
SMILES isomérico |
CC(C)C1=C(C2=C(C(=C1O)O)[C@]3(CCCC(C3=C(C2=O)O)(C)C)C)O |
SMILES |
CC(C)C1=C(C2=C(C(=C1O)O)C3(CCCC(C3=C(C2=O)O)(C)C)C)O |
SMILES canónico |
CC(C)C1=C(C2=C(C(=C1O)O)C3(CCCC(C3=C(C2=O)O)(C)C)C)O |
Otros números CAS |
65714-69-4 |
Sinónimos |
coleon U |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



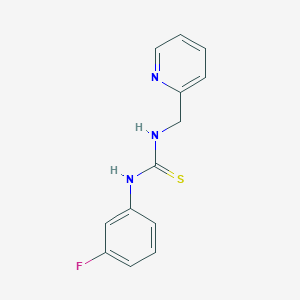
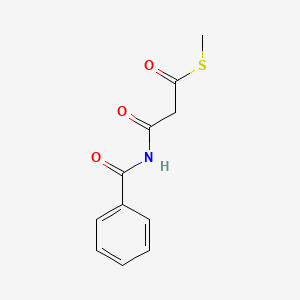
![2-[[[5-(3-chlorophenyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-1H-benzimidazole](/img/structure/B1201265.png)
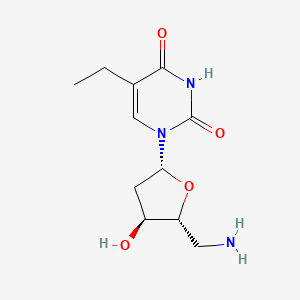
![9-Formyl-2-[(9-hydroxy-8-methoxy-2,4,6-trioxatricyclo[3.3.1.03,7]nonan-5-yl)oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1201268.png)
